molecular formula C11H13N3O B1299159 2,3-dimethyl-1H-indole-5-carbohydrazide CAS No. 5094-42-8

2,3-dimethyl-1H-indole-5-carbohydrazide

Cat. No.: B1299159
CAS No.: 5094-42-8
M. Wt: 203.24 g/mol
InChI Key: ZLLQSKNEZHGOSH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indole-5-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a hydrazide group attached to the indole ring, which can influence its reactivity and biological properties.

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways.

Result of Action

Some indole derivatives have shown anticancer properties against various cancer cell lines , suggesting that this compound might also have similar effects.

Biochemical Analysis

Biochemical Properties

2,3-dimethyl-1H-indole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can lead to the modulation of protein degradation pathways, affecting cellular processes such as apoptosis and cell cycle regulation. Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, stabilizing the compound-enzyme complex. Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes in the enzyme. These changes can either enhance or inhibit the enzyme’s activity, depending on the nature of the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained inhibition of certain cellular pathways, resulting in altered cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the target sites. Once inside the cells, this compound can accumulate in specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be phosphorylated or acetylated, which can influence its localization and interaction with other biomolecules. The presence of this compound in certain subcellular locations can enhance its ability to modulate cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-1H-indole-5-carbohydrazide typically involves the reaction of 2,3-dimethylindole with hydrazine derivatives. One common method includes the nucleophilic addition of hydrazine hydrate to an indole derivative, followed by dehydration to form the carbohydrazide. The reaction conditions often require a solvent such as ethanol and may be catalyzed by acids or bases to enhance the reaction rate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, amines, and carbonyl compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

2,3-Dimethyl-1H-indole-5-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-1H-indole-5-carbohydrazide is unique due to the presence of both methyl groups and the hydrazide group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,3-dimethyl-1H-indole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-6-7(2)13-10-4-3-8(5-9(6)10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLQSKNEZHGOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356718
Record name 2,3-dimethyl-1H-indole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5094-42-8
Record name 2,3-dimethyl-1H-indole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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